molecular formula C17H13ClN2OS2 B4933861 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide

Cat. No. B4933861
M. Wt: 360.9 g/mol
InChI Key: QRPTWRFHSQNCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. The inhibition of glutaminase by CB-839 has been shown to have significant anti-tumor effects in preclinical studies, making it a promising candidate for cancer therapy.

Mechanism of Action

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is a critical nutrient for cancer cells, as it provides a source of energy and building blocks for macromolecules. By inhibiting glutaminase, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide deprives cancer cells of this essential nutrient, leading to metabolic stress and cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has been shown to reduce inflammation and improve insulin sensitivity in preclinical models. These effects may have implications for the treatment of other diseases beyond cancer.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide as a research tool is its selectivity for glutaminase. This allows researchers to specifically target the glutamine metabolism pathway and study its role in cancer cell biology. However, one limitation of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another area of interest is the study of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide in combination with immunotherapies, as glutamine metabolism has been shown to play a role in immune cell function. Additionally, the development of more potent and soluble analogs of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide may improve its efficacy as a cancer therapy.

Synthesis Methods

The synthesis of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 3-methylphenylamine and carbon disulfide, followed by the addition of thionyl chloride and ammonia. The resulting product is then purified by column chromatography.

Scientific Research Applications

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In these studies, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has been shown to inhibit tumor growth and proliferation, induce apoptosis, and sensitize cancer cells to other anti-cancer therapies.

properties

IUPAC Name

3-chloro-N-[(3-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-10-5-4-6-11(9-10)19-17(22)20-16(21)15-14(18)12-7-2-3-8-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPTWRFHSQNCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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